(-)-alpha-Tocopherol
Overview
Description
(-)-alpha-Tocopherol, otherwise known as vitamin E, is a powerful antioxidant found in many foods and supplements. It is an important nutrient for human health, as it can protect cells from oxidative damage and help prevent diseases. Vitamin E is found naturally in a variety of foods, including vegetable oils, nuts, fruits, and leafy greens. It is also available in supplement form, either as a single compound or in combination with other vitamins and minerals.
Scientific Research Applications
Antioxidant and Radical Scavenger : (-)-alpha-Tocopherol is recognized for its classic free radical scavenging antioxidant properties. Its deficiency impairs mammalian fertility and it plays a key role in various metabolic processes in plants, especially under stress conditions (Hensley et al., 2004).
Enhancing Vitamin E Content in Plants : Metabolic engineering has been used to elevate the (-)-alpha-Tocopherol content in plants, which is essential for mammalian diets and associated with decreased incidence of degenerative human diseases (Shintani & DellaPenna, 1998).
Design and Synthesis of Analogues : Its structure has led to the design and synthesis of more potent antioxidant analogues for clinical and nutritional applications in human health (Cerecetto & López, 2007).
Stabilization in Food Products : The stability of (-)-alpha-Tocopherol in food products, particularly in the context of its bioactivity, has been a focus of research, leading to its entrapment in nanofibers and films for better retention (Li et al., 2016).
Antioxidant and Prooxidant Activity : Its antioxidant and prooxidant activities have been studied in human plasma and low-density lipoprotein, providing insights into its balanced roles in vivo (Kontush et al., 1996).
Prevention and Therapy in Human Diseases : (-)-alpha-Tocopherol's roles in the prevention and therapy of human diseases like heart disease, cancer, and Alzheimer's disease have been explored, showcasing its diverse functions beyond being a simple antioxidant (Tucker & Townsend, 2005).
Antioxidant Function and Metabolism : Its role in the antioxidant function and linkage to cellular metabolism have been subjects of study, particularly focusing on its redox cycles and interaction with other antioxidants (Liebler, 1993).
Antibiotic Activity Enhancement : Research has shown that (-)-alpha-Tocopherol can enhance the antibiotic activity of aminoglycosides, suggesting its potential in combating multiresistant bacteria (Andrade et al., 2014).
Bioavailability and Pharmacological Effects : The development of novel formulations to enhance the oral bioavailability and pharmacological effects of (-)-alpha-Tocopherol, particularly in nano-emulsion systems, has been a significant area of research (Hatanaka et al., 2010).
Thermal Degradation Behavior in Edible Oils : The effect of (-)-alpha-Tocopherol on the thermal degradation behavior of edible oils has been studied, highlighting its role as an antioxidant at higher temperatures (Arora et al., 2010).
properties
IUPAC Name |
(2S)-2,5,7,8-tetramethyl-2-[(4S,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22-,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJHHUAWPYXKBD-SYZUXVNWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(CC[C@](O2)(C)CCC[C@@H](C)CCC[C@@H](C)CCCC(C)C)C(=C1O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60873171 | |
Record name | (2S,4'S,8'S)-alpha-Tocopherol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60873171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-alpha-Tocopherol | |
CAS RN |
77171-97-2 | |
Record name | (2S,4'S,8'S)-alpha-Tocopherol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60873171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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